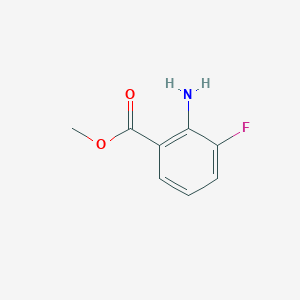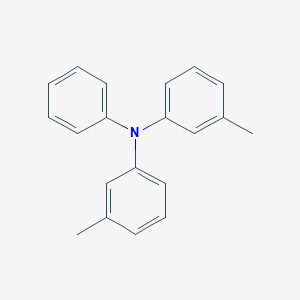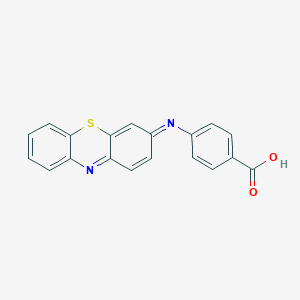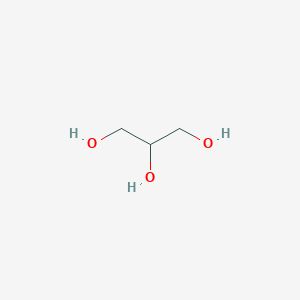
Ácido Fmoc-(S)-3-Amino-5-hexinóico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in the synthesis of peptides and peptidomimetics, which are crucial for understanding protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts
Mecanismo De Acción
Target of Action
Fmoc-(S)-3-Amino-5-hexynoic acid, also known as (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid or (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS), a process used to assemble peptides . During SPPS, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus . , allowing for the efficient synthesis of peptides.
Pharmacokinetics
It’s worth noting that the fmoc group is rapidly removed by base, and its removal rate can be influenced by the concentration of the base used .
Result of Action
The primary result of the action of Fmoc-(S)-3-Amino-5-hexynoic acid is the protection of the amine group during peptide synthesis . This allows for the controlled assembly of peptides, as the Fmoc group can be selectively removed when desired, enabling the coupling of the next amino acid in the sequence .
Action Environment
The action of Fmoc-(S)-3-Amino-5-hexynoic acid is influenced by the environment in which it is used. For instance, the rate of Fmoc deprotection can be influenced by the concentration of the base used . Additionally, the stability of the Fmoc group can be affected by the presence of other reactive groups in the reaction mixture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the amine group: The amine group is protected using a fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted reactions.
Formation of the alkyne: The alkyne moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Deprotection and purification: The Fmoc group is removed under basic conditions, and the final product is purified using techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amides or esters.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid: Similar structure but with an alkene instead of an alkyne.
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid: Similar structure but with a saturated carbon chain.
Uniqueness
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid is unique due to the presence of both the alkyne and the fluorenylmethyloxycarbonyl protecting group. This combination allows for versatile applications in organic synthesis and peptide chemistry, providing a balance between stability and reactivity .
Propiedades
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHPEVGGGAQSCG-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B170278.png)










![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)
